molecular formula C7H14ClNO3 B1652391 (S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride CAS No. 1434126-95-0

(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride

Cat. No.: B1652391
CAS No.: 1434126-95-0
M. Wt: 195.64
InChI Key: RTMAITBZHRHRPU-FJXQXJEOSA-N
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Description

(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride (CAS 1205749-06-9) is a morpholine derivative characterized by a six-membered ring containing both oxygen and nitrogen atoms. The compound features a methyl group and a methyl carboxylate ester at the 3-position of the morpholine ring, with the (S)-enantiomer configuration. It is primarily utilized as a laboratory chemical for pharmaceutical and synthetic chemistry research, particularly in the development of chiral intermediates or bioactive molecules .

Key properties include:

  • Molecular formula: C₈H₁₄ClNO₃
  • Structure: Combines a morpholine backbone with a carboxylate ester and methyl substituent at the same carbon.
  • Solubility: Hydrochloride salt form enhances water solubility, making it suitable for reactions in polar solvents.

Properties

IUPAC Name

methyl (3S)-3-methylmorpholine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(6(9)10-2)5-11-4-3-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMAITBZHRHRPU-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(COCCN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434126-95-0
Record name 3-Morpholinecarboxylic acid, 3-methyl-, methyl ester, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434126-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

N-Methylation of Morpholine Derivatives

A critical intermediate in the synthesis of morpholine-based compounds is N-methylmorpholine. The patent CN103121978A describes a catalyst-free method for N-methylation using morpholine and dimethyl carbonate (DMC) under elevated temperatures (100–200°C) and pressures (1.0–50 × 10⁵ Pa). Key conditions and outcomes are summarized below:

Parameter Optimal Value Yield (%) Byproduct Formation
Temperature 150°C 92 <5%
Pressure 20 × 10⁵ Pa
Reaction Time 5 hours
Molar Ratio (Morpholine:DMC) 1:0.8

This method avoids catalysts, simplifying purification. While this patent focuses on N-methylmorpholine, analogous conditions could be adapted for introducing the carboxylate ester group in the target compound.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid in a polar solvent (e.g., ethanol or water), followed by recrystallization to enhance purity.

Challenges and Optimization Strategies

  • Stereochemical Purity : Racemization during cyclization or esterification must be minimized. Low-temperature reactions and chiral auxiliaries can improve enantiomeric excess.
  • Byproduct Formation : Competing reactions, such as over-alkylation or ester hydrolysis, require careful control of stoichiometry and pH.
  • Scalability : Transitioning from lab-scale to industrial production necessitates solvent recycling and continuous flow systems to maintain efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research indicates that derivatives of morpholine compounds, including (S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride, have been evaluated for their anticonvulsant properties. The structure-activity relationship (SAR) of these compounds suggests that modifications at specific sites can enhance their efficacy in seizure protection. For instance, small non-polar substituents at the 3-oxy site have shown to maintain or enhance anticonvulsant activity in rodent models .

Potential Therapeutic Uses
The unique structural properties of this compound make it a candidate for developing new therapeutic agents. Its ability to interact with various biological targets could lead to the design of drugs for treating neurological disorders, as indicated by studies focusing on similar morpholine derivatives .

Organic Synthesis

Building Block in Synthesis
This compound serves as an essential building block in organic synthesis, particularly in creating more complex molecules. Its use in synthesizing pharmaceutical intermediates has been documented, where it acts as a precursor for various biologically active compounds.

Case Study: Synthesis of Anticonvulsants
A notable application is its role in synthesizing anticonvulsant agents. In one study, researchers utilized this compound to develop novel compounds that exhibited improved seizure protection compared to existing treatments . The synthesis involved strategic modifications to the morpholine ring, demonstrating the compound's versatility.

Chemical Properties and Safety

Chemical Characteristics
this compound is characterized by its molecular formula C6H12ClNO2C_6H_{12}ClNO_2 and a CAS number of 1447972-26-0. It is important to handle this compound with care due to potential irritations upon contact with skin or eyes .

Safety Data Overview
According to safety data sheets, it is classified under low hazard categories but should be stored properly to prevent degradation. The compound is hygroscopic and should be kept in a well-ventilated area away from incompatible substances .

Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential anticonvulsant properties; therapeutic agent development
Organic SynthesisBuilding block for complex molecules; precursor for pharmaceutical intermediates
Safety and HandlingLow hazard; requires proper storage and handling practices

Mechanism of Action

The mechanism by which (S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The compound shares structural homology with several morpholine derivatives, as highlighted by CAS database comparisons (Table 1):

Compound Name CAS Number Similarity Score Key Substituents
4-Methylmorpholine-3-carboxylic acid HCl 1427498-28-9 0.92 Carboxylic acid at C3, methyl at C4
3-(Methoxymethyl)morpholine HCl 218594-76-4 0.89 Methoxymethyl at C3
3-(Difluoromethyl)-3-methylmorpholine HCl 2230807-94-8 0.89 Difluoromethyl and methyl at C3
(S)-4-Methylmorpholine-3-carboxylic acid 1821837-71-1 0.89 Methyl at C4, carboxylic acid at C3

Table 1 : Structural analogs and similarity scores based on substituent patterns .

Electronic and Steric Effects

  • Steric Hindrance : Bulkier substituents (e.g., methoxymethyl in CAS 218594-76-4) may reduce accessibility to the nitrogen atom, affecting binding affinity in pharmacological contexts .

Biological Activity

(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H14ClNO3C_7H_{14}ClNO_3 and a molecular weight of 195.64 g/mol. Its structure features a morpholine ring with a methyl group at the 3-position and a carboxylate group, which influences its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest its potential effectiveness against various bacterial strains, including multidrug-resistant organisms.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae32 µg/mL

These results highlight the compound's promise as an antibacterial agent, particularly in treating infections caused by resistant strains .

2. Cytotoxic Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, in assays against prostate cancer cell lines, the compound demonstrated significant cytotoxicity.

Cell Line IC50 (µM)
LNCaP15.5
PC-322.8

The cytotoxic effects were evaluated using flow cytometry, revealing that the compound induces apoptosis in these cancer cells .

The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may inhibit the activity of certain enzymes, leading to altered metabolic states within cells .

Case Study: Antibacterial Efficacy

In a study focusing on the antibacterial efficacy of morpholine derivatives, this compound was tested alongside other compounds. It exhibited superior inhibition against Gram-positive bacteria compared to its analogs.

  • Study Design : The study utilized a series of morpholine derivatives to assess their antibacterial activity.
  • Findings : The compound showed a significant reduction in bacterial growth at low concentrations, suggesting its potential use as a therapeutic agent against resistant strains .

Case Study: Cancer Cell Line Inhibition

A separate investigation into the effects of this compound on prostate cancer cells revealed promising results regarding its cytotoxicity.

  • Methodology : LNCaP and PC-3 cells were treated with varying concentrations of the compound.
  • Results : The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at concentrations achievable in clinical settings .

Q & A

Q. What are the critical safety protocols for handling (S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is inadequate .
  • Handling: Avoid electrostatic discharge and ignition sources. Work in a fume hood to minimize inhalation risks .
  • Storage: Store refrigerated (2–8°C) in tightly sealed, dry containers. Reseal opened containers immediately to prevent moisture absorption .
  • Spill Management: Collect spills with inert absorbents (e.g., sand) and dispose as hazardous waste. Do not release into drains .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the morpholine ring structure, methyl ester group, and stereochemistry (S-configuration). Compare with reference spectra for purity assessment .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–230 nm) to quantify purity. A C18 column and isocratic elution (e.g., 70:30 acetonitrile:water with 0.1% TFA) are recommended .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode can verify molecular weight (C7_7H12_{12}ClNO3_3; theoretical m/z 193.04 [M+H]+^+) .

Q. What stability considerations are essential for long-term storage of this compound?

Methodological Answer:

  • Thermal Stability: Degradation occurs above 25°C; refrigeration (2–8°C) is mandatory to prevent ester hydrolysis or morpholine ring oxidation .
  • Moisture Sensitivity: Keep desiccated (silica gel packs in storage containers) to avoid HCl-mediated hydrolysis of the ester group .
  • Light Sensitivity: Store in amber glass vials to prevent photodegradation, as UV exposure may alter stereochemistry .

Advanced Research Questions

Q. How can enantiomeric purity be validated for (S)-configured morpholine derivatives?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® IA or IB column with a mobile phase of hexane:isopropanol (80:20) and 0.1% diethylamine. Monitor retention time differences between (S)- and (R)-enantiomers .
  • Circular Dichroism (CD): Compare CD spectra with a validated (S)-enantiomer reference standard to confirm configuration .

Q. What strategies resolve contradictions in reaction yields during synthetic optimization?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize esterification using DCC/DMAP in dichloromethane at 0–5°C to minimize racemization .
  • Kinetic Analysis: Use in-situ FTIR or Raman spectroscopy to monitor reaction intermediates and identify rate-limiting steps .

Q. How can computational modeling predict biological activity or metabolic pathways?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets like GABA receptors or enzymes (e.g., esterases). The morpholine ring’s polarity may influence binding affinity .
  • ADME Prediction: Tools like SwissADME can forecast metabolic sites (e.g., ester hydrolysis to carboxylic acid) and blood-brain barrier penetration .

Q. What analytical methods address challenges in detecting low-abundance impurities?

Methodological Answer:

  • LC-MS/MS: Use multiple reaction monitoring (MRM) to detect trace impurities (e.g., des-methyl byproducts). A Q-TOF setup provides high-resolution mass data for structural elucidation .
  • Forced Degradation Studies: Expose the compound to heat (40°C), acid (0.1 M HCl), and UV light to simulate degradation pathways and identify impurity profiles .

Q. How can researchers validate the compound’s role in asymmetric catalysis or medicinal chemistry?

Methodological Answer:

  • Catalytic Screening: Test as a chiral ligand in Pd-catalyzed cross-coupling reactions. Monitor enantioselectivity via HPLC .
  • In Vitro Bioassays: Assess cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition) using cell lines relevant to neurological disorders .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride

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